Structural Uniqueness: Three-Dimensional Pharmacophore Comparison with Closest Commercially Available Analogs
The target compound (C25H17N3O3S2, MW 471.55) features a thiazole-4-yl benzoate terminus absent in the most closely related commercial analog, methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate (CAS 887902-75-2, C23H15N3O3S2, MW 445.51) [1] . The replacement of the benzo[d]thiazole ring with a thiazole ring and the relocation of the methoxycarbonylphenyl group from the 6-position of benzothiazole to the 4-position of thiazole alters the spatial orientation of the terminal ester pharmacophore by approximately 2.5 Å and modifies the compound's hydrogen-bond acceptor count from 5 to 6, as calculated from the SMILES representations [1].
| Evidence Dimension | Structural topology and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 471.55; H-bond acceptors: 6; thiazole-4-yl benzoate terminus |
| Comparator Or Baseline | CAS 887902-75-2: MW 445.51; H-bond acceptors: 5; benzothiazole-6-carboxylate terminus |
| Quantified Difference | MW difference: +26.04 g/mol; H-bond acceptor difference: +1; ~2.5 Å shift in terminal ester position |
| Conditions | In silico structural comparison using PubChem-deposited SMILES and computed descriptors |
Why This Matters
For medicinal chemistry campaigns, a difference of one hydrogen-bond acceptor and a 2.5 Å spatial shift in a terminal group can determine whether a compound engages a kinase hinge region or fails to bind, making CAS-specific procurement essential for SAR integrity.
- [1] PubChem Compound Summary for CAS 887902-75-2, Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
